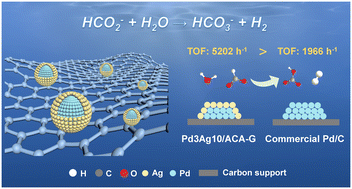Silver-decorated palladium on carbon catalyst for enhanced ammonium formate dehydrogenation†
Catalysis Science & Technology Pub Date: 2023-12-08 DOI: 10.1039/D3CY01057K
Abstract
Palladium (Pd)-based catalysts efficiently convert ammonium formate solution to hydrogen at low temperatures (<100 °C), but they tend to deactivate quickly during stability testing. This manuscript presents a systematic investigation into the catalytic properties of Pd–Ag bimetallic catalysts, focusing on their surface compositions and exploring the mechanisms behind the deactivation of Pd/Ag-based catalysts. This study reports a carbon-supported Pd–Ag bimetallic nanoparticle (NP) catalyst obtained through a galvanic replacement method, which showed enhanced formate dehydrogenation performance. The best catalyst, Pd3Ag10/ACA-G (Pd–Ag bimetallic NPs with a 3 : 10 mass ratio loaded on acid-washed activated carbon, prepared by the galvanic replacement method), presents the highest activity with a TOF of 5202 h−1 (∼2.6-fold of commercial Pd/C). The enhanced electron density of Pd–Ag bimetallic nanoparticles, coupled with the advantages of a smaller nanoparticle size, and the modulation of hydrogen adsorption energy through the Ag/Pd surface alloy on the Ag/Pd(111) facet, collectively resulted in experimentally higher turnover rates of hydrogen production. The changes on the catalyst surface, including surface Ag fraction decrease, NP size growth, and O-containing species (carboxylate, etc.) adsorption, gradually resulted in catalyst deactivation.


Recommended Literature
- [1] Solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates†
- [2] Macroporous double-network cryogels: formation mechanism, enhanced mechanical strength and temperature/pH dual sensitivity†
- [3] Calculation of exchange couplings in the electronically excited state of molecular three-spin systems†
- [4] Progress on photocatalytic semiconductor hybrids for bacterial inactivation
- [5] Charge-transfer phase transition and zero thermal expansion in caesium manganese hexacyanoferrates†
- [6] Cellular uptake and trafficking of polydiacetylene micelles†
- [7] New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions†
- [8] Colorimetric sensor arrays for the detection and identification of antibiotics
- [9] N-doped carbon nanotubes encapsulated with FeNi nanoparticles derived from defect-rich, molecule-doped 3D g-C3N4 as an efficient bifunctional electrocatalyst for rechargeable zinc–air batteries†
- [10] Contents and Highlights in Chemical Science

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 113305-56-9
-
CAS no.: 16514-83-3
-
CAS no.: 10162-82-0
-
CAS no.: 121080-96-4
-
CAS no.: 157730-74-0









